molecular formula C13H21ClN2O2 B579041 (S)-Benzyl 2,6-diaminohexanoate dihydrochloride CAS No. 16142-09-9

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride

Cat. No.: B579041
CAS No.: 16142-09-9
M. Wt: 272.77 g/mol
InChI Key: UTIDUKNVOZWXNA-YDALLXLXSA-N
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Description

“(S)-Benzyl 2,6-diaminohexanoate dihydrochloride” is a chemical compound with the CAS Number: 16142-09-9 . It has a molecular weight of 309.24 and its linear formula is C13H22Cl2N2O2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 309.23 . The compound has a number of heavy atoms equal to 19, and a number of aromatic heavy atoms equal to 6 . The fraction Csp3 is 0.46 . The compound has 8 rotatable bonds, 4 H-bond acceptors, and 2 H-bond donors . The Molar Refractivity is 80.88 and the TPSA is 78.34 Ų .

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Benzyl chloroformate", "Sodium hydroxide", "2,6-Diaminohexanoic acid", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Benzyl chloroformate and sodium hydroxide are reacted in methanol to form benzyl alcohol and sodium chloroformate.", "Step 2: 2,6-Diaminohexanoic acid is reacted with sodium chloroformate to form (S)-Benzyl 2,6-diaminohexanoate.", "Step 3: (S)-Benzyl 2,6-diaminohexanoate is reacted with hydrochloric acid in methanol to form (S)-Benzyl 2,6-diaminohexanoate dihydrochloride.", "Step 4: The product is isolated by filtration and washed with diethyl ether." ] }

CAS No.

16142-09-9

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

benzyl (2S)-2,6-diaminohexanoate;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,14-15H2;1H/t12-;/m0./s1

InChI Key

UTIDUKNVOZWXNA-YDALLXLXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N.Cl

SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl

Origin of Product

United States

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